molecular formula C27H22N4O3S B2600549 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide CAS No. 422278-71-5

3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide

Cat. No. B2600549
CAS RN: 422278-71-5
M. Wt: 482.56
InChI Key: PKVCDCQOJRHFMN-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C27H22N4O3S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have been focused on the synthesis of novel derivatives of quinazolinone and indole, exploring their potential biological activities. For instance, Havaldar and Patil (2008) synthesized novel derivatives that include phenoxy-acetic acid and hydrazide derivatives, indicating their screening for biological activities. Similarly, El-Shenawy (2017) synthesized new 3(4H)-quinazolinone derivatives and assessed their antibacterial and antifungal activities, suggesting some compounds demonstrated high activity against various microbial strains.

Antitumor Evaluation

The anticancer potential of quinazolinone derivatives has been a significant area of research. Mohamed et al. (2016) designed and prepared a novel series of quinazolinone-based compounds, revealing extensive-spectrum antitumor efficiency against various tumor cell lines, including renal and lung cancer cell lines.

Antibacterial and Antifungal Activities

The antimicrobial properties of quinazolinone derivatives have been thoroughly investigated. El-Shenawy (2018) synthesized novel annulated quinazolinone derivatives, demonstrating high activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in developing new antimicrobial agents.

Antiallergic Agents

Research on the antiallergic potential of quinazolinone derivatives has also been explored. LeMahieu et al. (1983) prepared a series of substituted quinazolinone compounds and evaluated them for antiallergic activity, identifying potent compounds with significant oral activity in antiallergy tests.

Anticonvulsant Agents

The exploration of quinazolinone derivatives for their anticonvulsant activity has been reported. A study by Archana (2019) synthesized and evaluated a series of quinazolinonyl substituted indoles, finding compounds more potent than the standard drug phenytoin sodium, indicating their potential as anticonvulsant agents.

These studies highlight the versatility of quinazolinone and indole derivatives in scientific research, offering promising avenues for the development of new therapeutic agents with varied biological activities. The chemical synthesis and characterization of these compounds, followed by their evaluation for biological activities, demonstrate their potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

3-(1H-indol-3-yl)-N-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c32-24(18-8-2-1-3-9-18)17-35-27-29-23-13-7-5-11-21(23)26(34)31(27)30-25(33)15-14-19-16-28-22-12-6-4-10-20(19)22/h1-13,16,28H,14-15,17H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVCDCQOJRHFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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